Regulatory and Commercial Differentiation: Sole FDA-Approved GSI for Desmoid Tumors
Nirogacestat is the only γ-secretase inhibitor to have achieved FDA approval (November 2023) and European Commission approval (August 2025) for any oncologic indication, specifically for adults with progressing desmoid tumors requiring systemic treatment [1]. Alternative GSIs including crenigacestat (LY3039478), BMS-906024, AL102, and RO4929097 remain investigational without regulatory approval for any indication. Among GSI clinical programs for desmoid tumors, only nirogacestat has completed a Phase III randomized placebo-controlled trial with positive results; AL102 is currently in Phase II/III evaluation with no mature Phase III data available [2]. This regulatory exclusivity establishes nirogacestat as the sole GSI with validated commercial supply chain, established GMP manufacturing, and comprehensive safety labeling required for clinical procurement.
| Evidence Dimension | Regulatory approval status for desmoid tumor indication |
|---|---|
| Target Compound Data | FDA approved (November 2023); European Commission approved (August 2025) |
| Comparator Or Baseline | AL102, crenigacestat (LY3039478), BMS-906024, RO4929097: none FDA-approved for any indication |
| Quantified Difference | Only FDA-approved GSI for any oncologic indication |
| Conditions | Regulatory review across US FDA and EMA; desmoid tumor indication |
Why This Matters
Regulatory approval status directly determines whether a compound can be procured for clinical use versus research-use-only, and signals the existence of validated GMP supply chains essential for reproducible studies.
- [1] Singh S, et al. Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors. Future Oncol. 2025;21(23):2985-2993. PMID: 12490388. View Source
- [2] Nathenson MJ, et al. Molecular pathogenesis of desmoid tumor and the role of γ-secretase inhibition. NPJ Precis Oncol. 2022;6:62. View Source
